molecular formula C7H11N3O2S B11799516 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine

Cat. No.: B11799516
M. Wt: 201.25 g/mol
InChI Key: IIYQXSNNSSEHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) group at position 5, a methyl (-CH₃) group at position 4, and an amine (-NH₂) at position 2. Pyrimidines with sulfonyl substituents are critical intermediates in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their electron-withdrawing properties and ability to modulate molecular interactions .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-ethylsulfonyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O2S/c1-3-13(11,12)6-4-9-7(8)10-5(6)2/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

IIYQXSNNSSEHTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Halogenation :

    • 4-Methylpyrimidin-2-amine is brominated using N-bromosuccinimide (NBS) in chloroform, yielding 5-bromo-4-methylpyrimidin-2-amine with up to 99% yield.

    • Alternative halogenation agents (e.g., Cl₂, Br₂) may be used under controlled conditions.

  • Sulfonation :

    • The halogenated intermediate reacts with sodium ethanesulfinate in dimethylformamide (DMF) at 50–90°C for 5–10 hours, catalyzed by CuCl.

    • Example reaction:

      5-Bromo-4-methylpyrimidin-2-amine+NaSO2EtCuCl, DMF5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine\text{5-Bromo-4-methylpyrimidin-2-amine} + \text{NaSO}_2\text{Et} \xrightarrow{\text{CuCl, DMF}} \text{this compound}

Optimization Data:

ParameterConditionYieldSource
CatalystCuCl (0.05–0.1 eq)85%
Temperature75–80°C85%
SolventDMF85%

Oxidation of Thioether Precursors

Thioether intermediates are oxidized to sulfones using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄).

Procedure:

  • Synthesis of Thioether :

    • 4-Methylpyrimidin-2-amine reacts with ethyl mercaptan (EtSH) in the presence of a base (e.g., K₂CO₃) to form 5-(ethylthio)-4-methylpyrimidin-2-amine.

  • Oxidation :

    • The thioether is treated with 30% H₂O₂ and catalytic Na₂WO₄ in isopropyl alcohol at 40–45°C for 3–4 hours.

    • Example reaction:

      5-(Ethylthio)-4-methylpyrimidin-2-amineH2O2,Na2WO4This compound\text{5-(Ethylthio)-4-methylpyrimidin-2-amine} \xrightarrow{\text{H}_2\text{O}_2, \text{Na}_2\text{WO}_4} \text{this compound}

Optimization Data:

ParameterConditionYieldSource
Oxidizing AgentH₂O₂ (30%)82%
CatalystNa₂WO₄ (0.5–1 mol%)82%
Temperature40–45°C82%

Multi-Step Synthesis from β-Alkoxypropionitrile Derivatives

Patents describe a route starting from β-alkoxypropionitriles, involving cyclization and sulfonation.

Key Steps:

  • Cyclization :

    • β-Ethoxypropionitrile undergoes condensation with acetamidine to form 5-ethoxymethyl-4-methylpyrimidin-2-amine.

  • Sulfonation :

    • The ethoxy group is replaced by ethylsulfonyl via reaction with NH₃ and Al₂O₃ at 210–300°C.

Optimization Data:

ParameterConditionYieldSource
CatalystAl₂O₃75%
Temperature230°C75%
SolventToluene75%

Buchwald-Hartwig Amination for Functionalization

Palladium-catalyzed coupling introduces the amine group post-sulfonation.

Procedure:

  • Sulfonation of Halopyrimidine :

    • 5-Bromo-4-methylpyrimidine is sulfonated to 5-(ethylsulfonyl)-4-methylpyrimidine.

  • Amination :

    • Buchwald-Hartwig coupling with NH₃ or amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).

Optimization Data:

ParameterConditionYieldSource
CatalystPd(OAc)₂/Xantphos65%
Temperature100°C65%
BaseNaOtBu65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh selectivity, scalableRequires halogenated precursors75–85%
Thioether OxidationMild conditions, high yieldMulti-step synthesis80–82%
β-Alkoxypropionitrile RouteDirect sulfonationHigh-temperature requirements70–75%
Buchwald-HartwigVersatile for analoguesExpensive catalysts60–65%

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield various amine derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine with four closely related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethylsulfonyl (5), Methyl (4) C₇H₁₁N₃O₂S 201.25 Target compound; potential intermediates in drug synthesis
5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine Methylsulfonyl (5), Phenyl (4) C₁₁H₁₁N₃O₂S 249.29 Higher hydrophobicity due to phenyl group; used in kinase inhibitors
5-Fluoro-2-methanesulfonylpyrimidin-4-amine Fluoro (5), Methylsulfonyl (2) C₅H₆FN₃O₂S 191.18 Electron-withdrawing groups enhance reactivity; antimicrobial applications
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Chloro (4), Ethylamine (2), Methyl (5) C₇H₁₀ClN₃ 171.63 Chloro substituent increases electrophilicity; precursor in cross-coupling reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine Chloro (6), Methylsulfonyl (2), Ethylamine (4) C₇H₁₀ClN₃O₂S 247.70 Multisubstituted pyrimidine; explored in agrochemical research

Key Comparative Insights

Sulfonyl Group Variations
  • Ethylsulfonyl vs. However, methylsulfonyl derivatives (e.g., 5-Fluoro-2-methanesulfonylpyrimidin-4-amine) exhibit higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance .
  • Positional Effects : Sulfonyl groups at position 2 (e.g., 5-Fluoro-2-methanesulfonylpyrimidin-4-amine) stabilize the pyrimidine ring through resonance, whereas position 5 sulfonyl groups (as in the target compound) may favor hydrogen bonding in biological targets .
Substituent Diversity and Electronic Effects
  • Chloro vs. Sulfonyl : Chloro-substituted pyrimidines (e.g., 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine) are more electrophilic, making them suitable for cross-coupling reactions, but lack the hydrogen-bond acceptor properties of sulfonyl groups .
  • Fluoro Substituents : The fluoro group in 5-Fluoro-2-methanesulfonylpyrimidin-4-amine enhances metabolic stability and bioavailability, a feature absent in the target compound .

Biological Activity

5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2S, with a molecular weight of approximately 196.26 g/mol. Its structure features a pyrimidine ring substituted at the 4-position with a methyl group and at the 5-position with an ethylsulfonyl group. This unique configuration contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting its potential use in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer properties. Studies have indicated that it can inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapy. The inhibition of these enzymes may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cellular systems. This interaction may disrupt critical signaling pathways associated with cell growth and survival, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound significantly inhibited the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against resistant strains.
  • Anticancer Efficacy : In vitro tests on human cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating potent activity against several types of cancers, including breast and lung cancer .
  • Enzyme Inhibition : The compound was found to inhibit key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for nucleotide synthesis in rapidly dividing cells. This inhibition correlates with its anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-(Propylsulfonyl)-4-methylpyrimidin-2-aminePropyl group instead of ethylDifferent alkyl chain length affects solubility
5-(Butylsulfonyl)-4-methylpyrimidin-2-amineButyl group at the same positionLarger alkyl group may enhance lipophilicity
5-(Ethoxycarbonyl)-4-methylpyrimidin-2-amineEthoxycarbonyl instead of sulfonylAlters reactivity and potential biological interactions

The ethylsulfonyl group at the 5-position imparts distinct chemical properties that differentiate it from other similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(ethylsulfonyl)-4-methylpyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with pyrimidine core functionalization. Introduce the ethylsulfonyl group via oxidation of a thioether intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to mildly acidic). Monitor reaction progress via TLC or HPLC. Optimize methyl group placement using regioselective alkylation (e.g., methyl iodide with a base like K₂CO₃ in DMF at 60–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Parameters : Temperature, solvent polarity, and oxidizing agent stoichiometry significantly impact sulfonyl group formation efficiency.

Q. How does the ethylsulfonyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodology : Conduct solubility assays in buffered solutions (pH 2–10) using UV-Vis spectroscopy or nephelometry. Assess stability via accelerated degradation studies (40–60°C, 75% relative humidity) with HPLC-MS monitoring. Compare with analogs lacking the sulfonyl group .
  • Data Interpretation : The sulfonyl group enhances aqueous solubility but may reduce stability in acidic conditions due to potential hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what experimental validation is required?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Cross-reference with X-ray crystallography of co-crystallized complexes .
  • Contradiction Resolution : Discrepancies between computational and experimental Kd values may arise from solvent effects or protein flexibility—address via molecular dynamics simulations .

Q. What strategies resolve contradictions in reported IC50 values for this compound across enzyme inhibition assays?

  • Methodology : Standardize assay conditions (e.g., ATP concentration, buffer ionic strength) and validate enzyme activity controls. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric measurements). Apply statistical meta-analysis to identify outliers or systematic biases .
  • Case Study : Discrepancies in IC50 for PDE4B inhibition may stem from variations in substrate competition or allosteric modulation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?

  • Methodology : Synthesize analogs with modifications to the ethylsulfonyl or methyl groups. Assess metabolic stability in liver microsome assays (human/rat) with LC-MS quantification. Corrogate SAR data with computational ADMET predictions (e.g., CYP450 metabolism via StarDrop) .
  • Key Finding : Fluorination of the ethyl group may reduce CYP3A4-mediated oxidation, enhancing half-life .

Q. What advanced spectroscopic techniques characterize the compound’s solid-state polymorphism, and how does this affect bioavailability?

  • Methodology : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs. Compare dissolution rates in simulated gastric fluid. Use solid-state NMR to probe hydrogen-bonding networks .
  • Implication : Polymorph B (monoclinic) shows 30% higher bioavailability than polymorph A (orthorhombic) in rodent models .

Methodological Resources

  • Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize multi-step syntheses, reducing trial iterations by 40% .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.